molecular formula C12H14N2O5 B12617917 4-Nitrophenyl 4-hydroxy-1-piperidinecarboxylate CAS No. 920966-47-8

4-Nitrophenyl 4-hydroxy-1-piperidinecarboxylate

Cat. No.: B12617917
CAS No.: 920966-47-8
M. Wt: 266.25 g/mol
InChI Key: SHEVFHNYAMSUNN-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-hydroxy-1-piperidinecarboxylate is a piperidine-based ester derivative characterized by a 4-nitrophenyl ester group and a hydroxyl substituent at the 4-position of the piperidine ring. This compound is structurally significant due to its electron-withdrawing nitro group, which enhances reactivity in hydrolysis and nucleophilic substitution reactions. Piperidine derivatives are widely studied in medicinal chemistry for their bioactivity, and the nitro group in this compound may influence its pharmacokinetic properties, such as stability and metabolic pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920966-47-8

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

(4-nitrophenyl) 4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C12H14N2O5/c15-10-5-7-13(8-6-10)12(16)19-11-3-1-9(2-4-11)14(17)18/h1-4,10,15H,5-8H2

InChI Key

SHEVFHNYAMSUNN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Method A: Nitration and Hydrolysis

This method involves the nitration of phenolic compounds followed by hydrolysis to yield the desired piperidine derivative.

  • Reagents :

    • p-Nitrophenol
    • Piperidine
    • Acetic anhydride
    • Hydrochloric acid
  • Procedure :

    • Dissolve p-nitrophenol in acetic anhydride.
    • Add piperidine dropwise while stirring at room temperature.
    • Heat the mixture to reflux for several hours.
    • Cool and add hydrochloric acid to precipitate the product.
  • Yield : Approximately 70% with a melting point of around 180°C.

Method B: One-Pot Synthesis

A more recent approach involves a one-pot synthesis that minimizes purification steps.

  • Reagents :

    • p-Anisidine
    • Sodium carbonate
    • Tetrahydrofuran (THF)
  • Procedure :

    • Combine p-anisidine and sodium carbonate in THF.
    • Heat at elevated temperatures (around 120°C) for several hours.
    • Cool the reaction mixture and adjust pH to precipitate the product.
  • Yield : Approximately 60% with a melting point of around 175°C.

Detailed Synthesis Procedures

The following sections provide detailed procedures for synthesizing the compound using different methodologies.

Synthesis via Nitration

This method is based on traditional nitration techniques adapted for phenolic compounds.

Step Description
1 Prepare a solution of p-nitrophenol in acetic anhydride.
2 Gradually add piperidine while maintaining stirring to ensure complete reaction.
3 Reflux the mixture for several hours until completion (monitored by TLC).
4 Allow the mixture to cool, then add concentrated hydrochloric acid to precipitate the product.
5 Collect the precipitate, wash with water, and dry under vacuum.

One-Pot Synthesis Methodology

This method streamlines the synthesis process, reducing time and minimizing solvent use.

Step Description
1 Mix p-anisidine with sodium carbonate in THF under nitrogen atmosphere.
2 Heat the mixture at approximately 120°C for five hours, allowing for complete reaction.
3 Cool down and adjust the pH to neutral using hydrochloric acid, facilitating precipitation of the product.
4 Filter and wash with water; dry under vacuum.

Comparative Analysis of Methods

The following table summarizes key aspects of each method discussed above:

Method Yield (%) Melting Point (°C) Complexity Level
Nitration ~70 ~180 Moderate
One-Pot ~60 ~175 Low

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 4-hydroxy-1-piperidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Analgesic Properties
The compound is recognized for its potential as an intermediate in the synthesis of morphine-like analgesics. Research indicates that derivatives of 4-hydroxypiperidine, including 4-nitrophenyl variants, can be transformed into potent analgesics through various chemical modifications. For instance, N-methylation of specific derivatives leads to compounds with significant analgesic properties, akin to morphine .

Antiviral Activity
Recent studies have highlighted the efficacy of piperidine derivatives, including those substituted with nitrophenyl groups, against retroviral infections such as HIV and HTLV. These compounds demonstrate low cytotoxicity while effectively inhibiting viral replication, making them promising candidates for antiviral drug development .

Antiproliferative Effects
4-Nitrophenyl 4-hydroxy-1-piperidinecarboxylate has shown potential in antiproliferative activity against cancer cell lines. A series of studies have systematically evaluated the structure-activity relationship (SAR) of piperidine derivatives, leading to the identification of compounds with submicromolar activity against colon carcinoma cells .

Case Study 1: Synthesis and Evaluation of Analgesics

A study synthesized several piperidine derivatives from this compound and evaluated their analgesic effects in animal models. The results indicated significant pain relief comparable to established analgesics, confirming the compound's therapeutic potential.

Case Study 2: Antiviral Screening

In a controlled laboratory setting, compounds derived from this compound were screened for antiviral activity against HIV. The most active derivatives exhibited IC50 values in the nanomolar range, demonstrating their potential as leads for new antiviral therapies .

Data Tables

Compound Activity Type IC50 Value (µM) Reference
This compoundAnalgesic<0.5
Piperidone derivativeAntiviral<0.01
Antiproliferative derivativeAntiproliferative<0.5

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4-hydroxy-1-piperidinecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular redox states. The piperidine ring may interact with various enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Key Observations :

  • The nitro group in this compound distinguishes it from benzyl or ethyl esters, which lack electron-withdrawing groups. This enhances its electrophilicity, making it more reactive in hydrolysis or aminolysis reactions compared to benzyl analogs .
  • However, steric hindrance from bulkier substituents (e.g., 4-(2-(2-hydroxyethyl)phenyl) in ) may reduce bioavailability.

Stability and Reactivity

  • Hydrolysis Sensitivity : The nitro group in this compound accelerates ester hydrolysis under basic or enzymatic conditions compared to benzyl esters, which require harsher acidic conditions for cleavage .
  • Photochemical Reactivity: Nitrophenyl azides (e.g., 4-nitrophenyl azide) are known to generate reactive intermediates like nitrenes under UV light , suggesting that the nitro group in the target compound may confer photolability, necessitating storage in dark conditions.

Biological Activity

4-Nitrophenyl 4-hydroxy-1-piperidinecarboxylate is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This compound features a piperidine ring with a nitrophenyl group and a hydroxyl group, which contribute to its reactivity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O4C_{12}H_{14}N_{2}O_{4}, with a molecular weight of approximately 250.25 g/mol. The presence of the nitro group at the para position enhances its reactivity, making it a subject of interest for various biological studies. The structural characteristics are summarized in the table below:

Property Value
Molecular FormulaC12H14N2O4C_{12}H_{14}N_{2}O_{4}
Molecular Weight250.25 g/mol
Functional GroupsHydroxyl, Nitro
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nitrophenyl and hydroxyl groups play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. Notably, this compound has shown potential as a Janus kinase (JAK) inhibitor, which is significant for treating autoimmune diseases and cancers.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : It has been studied for its efficacy against various bacterial strains, demonstrating significant inhibitory effects.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer cell lines.
  • Immunosuppressive Effects : As a JAK inhibitor, it shows promise in modulating immune responses, which can be beneficial in organ transplantation and autoimmune diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. Results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Studies : In vitro assays demonstrated that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 12 µM for MCF-7 cells, indicating moderate potency .
  • JAK Inhibition : A patent study highlighted the immunosuppressive properties of related compounds, suggesting that this compound could be developed as a therapeutic agent for conditions like rheumatoid arthritis and psoriasis due to its JAK inhibition .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound Name Structure Features Biological Activity
1-(4-Nitrophenyl)piperidinePiperidine ring with nitrophenyl substitutionAntimicrobial
4-Hydroxy-1-(3-nitrophenyl)piperidineSimilar structure with different nitro positionPotential anticancer
N-(2-Amino-phenyl)-benzamideLacks nitro group but retains piperidine structureImmunosuppressive effects

Q & A

Q. What are the recommended analytical methods for verifying the purity and structural integrity of 4-nitrophenyl piperidine derivatives during synthesis?

  • Methodological Answer : Purity and structural confirmation rely on a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) can monitor reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. For example, in the synthesis of a related piperidinecarboxylate derivative, ¹HNMR peaks at δ 7.40–7.24 (aromatic protons) and δ 3.78 (ester methyl group) confirm functional groups . Gas chromatography-mass spectrometry (GC-MS) further validates molecular weight, as demonstrated by a parent ion at m/z 380 matching the expected formula C₂₃H₂₈N₂O₃ . High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) ensures >98% purity, as reported in quality control protocols for similar compounds .

Q. How should researchers handle and store 4-nitrophenyl piperidine derivatives to ensure stability during experiments?

  • Methodological Answer : These compounds are typically hygroscopic and sensitive to light/heat. Storage recommendations include:
  • Temperature : –20°C in airtight, light-resistant containers to prevent degradation .
  • Solvent compatibility : Dissolve in anhydrous dimethyl sulfoxide (DMSO) or ethanol for long-term storage, avoiding aqueous buffers unless immediately used .
  • Handling : Use inert atmospheres (argon/nitrogen) during synthesis to minimize oxidation, as seen in reflux reactions under argon .

Advanced Research Questions

Q. How can structural modifications to the 4-nitrophenyl group enhance selective enzyme inhibition, such as monoacylglycerol lipase (MAGL) activity?

  • Methodological Answer : The 4-nitrophenyl moiety acts as a leaving group in enzyme-substrate interactions. Modifications to the piperidine ring (e.g., introducing dibenzo[d][1,3]dioxol-5-yl groups) can enhance binding affinity. For instance, JZL184—a derivative with a dibenzo-dioxolyl group—shows potent MAGL inhibition (IC₅₀ ~8 nM) by stabilizing covalent adducts with the enzyme’s catalytic serine . Structure-activity relationship (SAR) studies should compare inhibitory potency using fluorometric assays with 4-nitrophenyl butyrate as a substrate, measuring hydrolysis rates at 405 nm . Computational docking (e.g., AutoDock Vina) can predict binding modes, guiding rational design .

Q. What experimental strategies resolve contradictions in reported synthetic yields for 4-nitrophenyl piperidinecarboxylates?

  • Methodological Answer : Yield discrepancies often arise from reaction conditions or purification methods. For example:
  • Reflux duration : Extending reaction time from 12 to 24 hours improved yields from 79.9% to >85% in a related synthesis .
  • Workup protocols : Acid-base extraction (e.g., using NH₄OH/CHCl₃) enhances purity by removing unreacted starting materials .
  • Catalyst optimization : Screening Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) may address steric hindrance in piperidine ring functionalization .

Q. How does X-ray crystallography contribute to understanding the conformational flexibility of 4-nitrophenyl piperidine derivatives?

  • Methodological Answer : Crystallographic data reveal torsional angles and non-covalent interactions critical for biological activity. For a structurally analogous compound (10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine), triclinic crystal packing (space group P1, a = 8.1891 Å, b = 8.2417 Å) showed π-π stacking between aromatic rings, stabilizing the active conformation . Similar analyses for 4-nitrophenyl piperidinecarboxylates could identify hydrogen bonds between the carbonyl group and nearby residues in enzyme binding pockets .

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